

# Understanding the mass shift of Triphenyltin chloride-d15

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Triphenyltin chloride-d15 |           |
| Cat. No.:            | B032067                   | Get Quote |

An In-depth Technical Guide to the Mass Shift of Triphenyltin Chloride-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass shift observed in **Triphenyltin chloride-d15**, the deuterated analog of Triphenyltin chloride. It covers the fundamental principles, quantitative data, experimental protocols for its determination, and the biological context of Triphenyltin compounds.

## **Introduction to Mass Shift Analysis**

Isotopic labeling is a powerful technique used in quantitative analysis, particularly in mass spectrometry-based assays. By replacing atoms with their heavier stable isotopes, a "mass shift" is introduced in the labeled molecule. This mass-shifted compound can then be used as an internal standard in analytical experiments, allowing for precise quantification of the unlabeled analyte. **Triphenyltin chloride-d15** is the deuterium-labeled version of Triphenyltin chloride, where 15 hydrogen atoms on the phenyl rings are replaced by deuterium. This results in a predictable increase in its molecular weight, which can be readily detected by mass spectrometry.

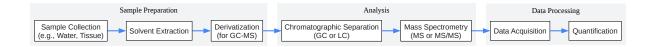
## **Quantitative Data Presentation**

The key physical and chemical properties of Triphenyltin chloride and its deuterated form are summarized below. The mass shift is a direct consequence of the substitution of 15 protons



#### with 15 deuterons.

| Property                    | Triphenyltin chloride | Triphenyltin chloride-d15 |
|-----------------------------|-----------------------|---------------------------|
| Molecular Formula           | C18H15ClSn[1]         | C18D15ClSn[2]             |
| Abbreviation                | TPTCI                 | TPTCI-d15                 |
| Molecular Weight ( g/mol )  | ~385.5[1][3]          | ~400.57                   |
| Monoisotopic Mass (Da)      | 385.988431[1]         | 401.082582[2]             |
| CAS Number                  | 639-58-7[3]           | 358731-94-9               |
| Isotopic Purity             | N/A                   | ≥98 atom % D              |
| Theoretical Mass Shift (Da) | -                     | +15.094151                |


The theoretical mass shift is calculated as the difference between the monoisotopic mass of **Triphenyltin chloride-d15** and Triphenyltin chloride.

# **Experimental Protocols for Mass Spectrometry**

The analysis of organotin compounds like Triphenyltin chloride and its deuterated analog is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]

### **General Experimental Workflow**

The general workflow for the analysis of organotin compounds involves several key steps from sample collection to data analysis.



Click to download full resolution via product page



Caption: General workflow for the analysis of organotin compounds.

#### **GC-MS Protocol**

GC-MS analysis of organotin compounds often requires a derivatization step to increase their volatility.[4]

- Sample Preparation and Derivatization:
  - For water samples, adjust the pH to approximately 5.[4][6]
  - Add an internal standard, such as Tripropyltin.[4]
  - Introduce a derivatizing agent, commonly a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt<sub>4</sub>), to ethylate the organotin compounds.[4][6]
  - Perform a liquid-liquid extraction using a nonpolar solvent like pentane or hexane.
  - Carefully transfer the organic layer for analysis.[4]
- Instrumentation:
  - Gas Chromatograph:
    - Column: A non-polar column, such as a TraceGOLD™ TG-5MS (30 m x 0.25 mm x 0.25 mm), is suitable.
    - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
    - Oven Program: Start at a low temperature (e.g., 45-50°C), hold, then ramp up to a final temperature of around 300°C.[4][6]
  - Mass Spectrometer:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
    - Ion Source Temperature: 230-300°C.[4][6]

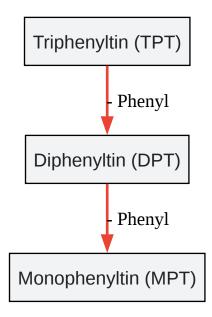


 Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the analytes.[4]

#### LC-MS/MS Protocol

LC-MS/MS offers the advantage of analyzing many organotin compounds directly without derivatization.[5]

- Sample Preparation:
  - For solid samples (e.g., food, textiles), perform a solvent extraction with acetonitrile.
  - Centrifuge the sample to separate the solid and liquid phases.
  - Dilute the extract with water before injection.[5]
  - Water samples can often be injected directly after the addition of an internal standard.
- · Instrumentation:
  - Liquid Chromatograph:
    - Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm)
      is commonly used.[5]
    - Mobile Phase: A gradient of methanol and water, both containing formic acid and ammonium formate.[5]
    - Flow Rate: Around 800 μL/min.[5]
  - Mass Spectrometer:
    - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]
    - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Two MRM transitions are typically monitored for each compound for quantification and confirmation.[5]



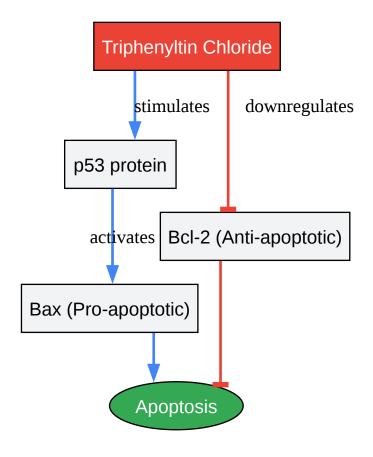

# **Biological Mechanisms and Signaling Pathways**

Triphenyltin compounds are known for their toxicity and are considered endocrine disruptors.[1] [8] Their biological effects are multifaceted, involving various cellular pathways.

## **Degradation Pathway**

In biological systems and the environment, Triphenyltin chloride undergoes a stepwise degradation, losing its phenyl groups to form diphenyltin and monophenyltin compounds.[3][9] [10]




Click to download full resolution via product page

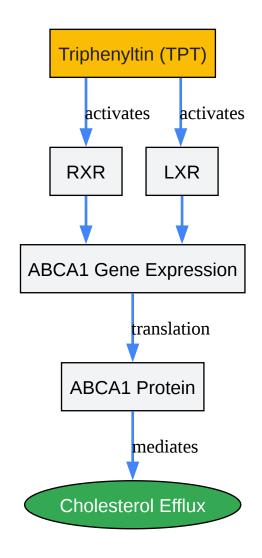
Caption: Degradation pathway of Triphenyltin.

# **Apoptosis Induction Pathway**

Triphenyltin compounds can induce programmed cell death (apoptosis) in various cell lines. This process involves the regulation of key pro-apoptotic and anti-apoptotic proteins.[11]






Click to download full resolution via product page

Caption: Apoptosis induction by Triphenyltin chloride.

## **Disruption of Cholesterol Signaling**

Triphenyltin has been shown to disrupt cholesterol transport in steroidogenic cells by modulating the expression of nuclear receptors like the Liver X Receptor (LXR) and Retinoid X Receptor (RXR).[8] This leads to an upregulation of cholesterol transporters such as ABCA1.[8]





Click to download full resolution via product page

Caption: Disruption of cholesterol signaling by Triphenyltin.

## Conclusion

The M+15 mass shift of **Triphenyltin chloride-d15** is a well-defined and analytically crucial property. This technical guide has provided the quantitative data, detailed experimental protocols for its verification using GC-MS and LC-MS/MS, and an overview of the biological pathways affected by this class of compounds. The use of deuterated standards like **Triphenyltin chloride-d15** is indispensable for the accurate and reliable quantification of these toxic compounds in various matrices, supporting research in environmental science, toxicology, and drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Triphenyltin Chloride | C18H15ClSn | CID 12540 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymer.bocsci.com [polymer.bocsci.com]
- 3. Triphenyltin Compounds (CICADS) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. sciex.jp [sciex.jp]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida | MDPI [mdpi.com]
- 11. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the mass shift of Triphenyltin chloride-d15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032067#understanding-the-mass-shift-of-triphenyltin-chloride-d15]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com